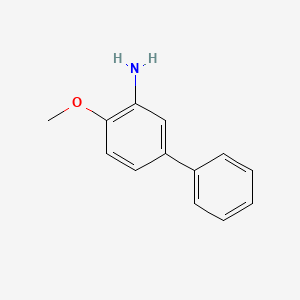

5-Phenyl-o-anisidine

説明

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-5-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYBRSLINXBXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192880 | |

| Record name | 5-Phenyl-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39811-17-1 | |

| Record name | 4-Methoxy[1,1′-biphenyl]-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39811-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-o-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYL-O-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLC6AV3B78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

5-Phenyl-o-anisidine chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Phenyl-o-anisidine

Introduction

5-Phenyl-o-anisidine, also known by its IUPAC name 2-Methoxy-5-phenylaniline, is a biphenyl amine derivative with significant potential in synthetic organic chemistry.[1][2] Its unique structure, featuring a methoxy group ortho to the amine and a phenyl group para to the amine, imparts a distinct reactivity profile that makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles to empower researchers in leveraging this versatile molecule.

Core Physicochemical Properties

5-Phenyl-o-anisidine is a solid at room temperature, typically appearing as a brown or white to light red powder.[3][4] Its biphenyl structure contributes to a higher melting point compared to its single-ring aniline or anisole counterparts.[3] The presence of both an amine (a hydrogen bond donor and acceptor) and a methoxy group (a hydrogen bond acceptor) influences its solubility profile. While sparingly soluble in water, it exhibits greater solubility in polar organic solvents.[4][5]

Table 1: Physicochemical and Identification Data for 5-Phenyl-o-anisidine

| Property | Value | Source(s) |

| IUPAC Name | 2-Methoxy-5-phenylaniline | [1] |

| Synonyms | 3-Amino-4-methoxybiphenyl, 2-Amino-4-phenylanisole | [2][4] |

| CAS Number | 39811-17-1 | |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Brown coarse powder / White to Light red powder to lump | [3][4] |

| Melting Point | 82-83 °C | [3] |

| Boiling Point (est.) | 336.78 °C | [3] |

| Density (est.) | 1.067 g/cm³ | [3] |

| InChIKey | DTYBRSLINXBXMP-UHFFFAOYSA-N | |

| SMILES | COc1ccc(cc1N)c2ccccc2 | [1] |

Synthesis and Purification

The synthesis of 5-Phenyl-o-anisidine is not commonly detailed as a standard preparation, but a logical and effective route can be designed utilizing modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction represents a robust and high-yield strategy. The causality for this choice lies in its high functional group tolerance, allowing for the presence of the amine and methoxy moieties, often without the need for protecting groups.

The proposed synthesis involves the coupling of a halogenated o-anisidine derivative with phenylboronic acid. A plausible precursor would be 5-bromo-2-methoxyaniline.

Caption: Proposed Suzuki coupling workflow for 5-Phenyl-o-anisidine synthesis.

Experimental Protocol: Suzuki Coupling

-

Reactor Setup: To a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 5-bromo-2-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol (3:1), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0-3.0 eq). The use of a biphasic solvent system is common for Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base.

-

Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and maintain under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. The brine wash serves to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Aromatic amines are often solids and can be effectively purified by recrystallization.[6][7] A suitable solvent system would be a binary mixture like ethanol/water or hexanes/ethyl acetate, where the compound is soluble in the hot solvent and sparingly soluble upon cooling. Alternatively, for higher purity, silica gel column chromatography can be employed.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 5-Phenyl-o-anisidine. The key expected features are outlined below.

Table 2: Key Spectroscopic Data for 5-Phenyl-o-anisidine

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic Protons (Ar-H) | ~6.7-7.6 ppm. The protons on the anisidine ring will be distinct from the phenyl ring protons. Expect complex splitting patterns (doublets, triplets, doublets of doublets) due to coupling. |

| Methoxy Protons (-OCH₃) | ~3.8-3.9 ppm (singlet, 3H). | |

| Amine Protons (-NH₂) | Broad singlet, ~3.5-4.5 ppm (2H). Position is solvent-dependent and peak may exchange with D₂O. | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | ~110-150 ppm. Expect 12 distinct signals. The carbon attached to the methoxy group (C-O) will be significantly downfield (~145-150 ppm), as will the carbon attached to the nitrogen (C-N). |

| Methoxy Carbon (-OCH₃) | ~55-56 ppm. | |

| IR | N-H Stretch (primary amine) | Two bands (asymmetric and symmetric stretch) in the 3350-3500 cm⁻¹ region.[8][9] Aromatic amines typically show these bands at slightly higher frequencies than aliphatic amines.[8] |

| C-H Stretch (aromatic) | >3000 cm⁻¹ | |

| C-N Stretch (aromatic amine) | Strong band around 1250-1335 cm⁻¹.[9] | |

| C-O Stretch (aryl ether) | Strong, characteristic band around 1230-1270 cm⁻¹ (asymmetric) and a weaker one near 1020-1075 cm⁻¹ (symmetric).[10] | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 199.[11] Aromatic amines often show a strong molecular ion peak.[12] |

| Major Fragments | Loss of a methyl group (-CH₃) from the methoxy ether to give [M-15]⁺ at m/z = 184. Loss of a formyl radical (-CHO) from the methoxy group to give [M-29]⁺. |

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from established principles and available database information.)[1][11][13]

Chemical Reactivity

The reactivity of 5-Phenyl-o-anisidine is governed by the interplay of its three key components: the aniline moiety, the methoxy-substituted aromatic ring, and the second phenyl ring.

-

Amino Group (-NH₂): This is a powerful electron-donating group (EDG) and a strong activating group for electrophilic aromatic substitution (EAS).[14] It directs incoming electrophiles to the ortho and para positions. It is also basic and can be protonated in acidic conditions, forming an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[14]

-

Methoxy Group (-OCH₃): This is also a strong activating EDG via resonance, directing ortho and para.[15]

-

Phenyl Group (-C₆H₅): This group is weakly deactivating via induction but can participate in resonance. Its primary role is steric and electronic, modifying the overall properties of the molecule.

The combined effect of the -NH₂ and -OCH₃ groups makes the anisidine ring highly activated towards EAS. The positions ortho and para to the strongly activating amino group are the most nucleophilic.

Caption: Generalized pathway for the synthesis of Pyrido[2,3-d]pyrimidines.

The reaction typically involves the condensation of the aniline with a 1,3-dicarbonyl compound or a related synthon, followed by a thermally or acid-catalyzed cyclization where the electron-rich anisidine ring acts as the nucleophile to close the new pyridine ring. [16][17]

B. Monomer for Functional Polyanilines

The field of conducting polymers relies on monomers that can be easily polymerized and processed. Parent polyaniline is notoriously difficult to dissolve, limiting its application. The incorporation of substituents like the methoxy and phenyl groups on the aniline monomer can disrupt chain packing and improve solubility in common organic solvents without drastically diminishing the final polymer's conductivity. [18][19]This makes 5-Phenyl-o-anisidine a valuable candidate for creating tailored conductive polymers for applications in sensors, antistatic coatings, and organic electronics. [20]

Safety, Handling, and Storage

As a substituted aniline, 5-Phenyl-o-anisidine requires careful handling.

-

Hazards: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [2]Aniline derivatives should generally be treated as potentially toxic and handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses or goggles, nitrile gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask or respirator is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to keep it in a dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation and degradation, which is common for aromatic amines. [3]

References

-

Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

5-Phenyl-o-anisidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved January 12, 2026, from [Link]

-

Kaliyeva, G. A., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(21), 3789. [Link]

-

Scheme of the oxidative polymerization of aniline derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. [Link]

-

Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Sapurina, I., & Shishov, M. A. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Semantic Scholar. [Link]

-

Mahudeswaran, A., et al. (2015). Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. Asian Journal of Chemistry, 27(12), 4501-4504. [Link]

-

N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2018). MDPI. [Link]

-

Ferreira, L. G., et al. (2024). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]

-

Reactions of Arylamines. (2024). Chemistry LibreTexts. [Link]

-

Nucleophilicities of para-substituted aniline radical cations in acetonitrile. (2021). ResearchGate. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). Chemistry Stack Exchange. [Link]

-

Infrared Spectroscopy (IR). (n.d.). University of California, Los Angeles. Retrieved January 12, 2026, from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

- Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview. (2016). Griti. [Link]

-

5-Phenyl-o-anisidine. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

-

Purification: How To. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]

- Process for the purification of aromatic amines. (2013).

-

Preparation of 2-methoxy-5-acetylaniline. (n.d.). OrgSyn. Retrieved January 12, 2026, from [Link]

-

Trichloroacetic acid fueled practical amine purifications. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

5-Phenyl-o-anisidine. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak? (2017). Quora. [Link]

-

Biphenyl. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

The chemistry of pyrido[2,3-d]pyrimidines. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

Solubility of biphenyl in organic nonelectrolyte solvents. (1991). ResearchGate. [Link]

-

Deduce the resonance structures of anisole with electrophilic substitution at the ortho position. (2025). Filo. [Link]

-

Structure and Properties of Amines. (2024). Chemistry LibreTexts. [Link]

-

Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines. (2021). ResearchGate. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (2014).

-

Mass Spectrometry Fragmentation (Part 2). (2021). YouTube. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). Cogent Chemistry. [Link]

-

An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives. (2012). Scientific Research Publishing. [Link]

-

5-Phenyl-o-anisidine. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Are amines soluble in organic solvents? (2018). Quora. [Link]

-

Help with synthesizing 2-chloro-5-methoxyaniline from anisole. (2023). Reddit. [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). MDPI. [Link]

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. (2013). Beilstein Journal of Organic Chemistry. [Link]

-

What makes Aniline more basic than O-MethoxyAniline?? (2022). Reddit. [Link]

Sources

- 1. 5-Phenyl-o-anisidine | C13H13NO | CID 123489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Purification [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. youtube.com [youtube.com]

- 11. 5-Phenyl-o-anisidine [webbook.nist.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. byjus.com [byjus.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures | Semantic Scholar [semanticscholar.org]

- 20. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]

5-Phenyl-o-anisidine CAS number 39811-17-1

An In-Depth Technical Guide to 5-Phenyl-o-anisidine (CAS: 39811-17-1): Properties, Synthesis, and Applications in Drug Discovery

Introduction

5-Phenyl-o-anisidine, also known by its IUPAC name 2-Methoxy-5-phenylaniline, is a biphenyl amine derivative with the CAS number 39811-17-1.[1][2] This molecule represents a crucial structural motif in the fields of medicinal chemistry and materials science. Its unique arrangement, featuring a phenyl group appended to an anisidine core, provides a versatile scaffold for the synthesis of complex heterocyclic systems and functional polymers. For researchers and drug development professionals, understanding the fundamental properties, synthesis, and reactivity of this compound is paramount for its effective utilization as a key building block. This guide offers a comprehensive technical overview, grounded in established scientific principles, to facilitate its application in advanced research endeavors.

Physicochemical and Spectroscopic Profile

A thorough characterization of a chemical entity is the foundation of its application. The physical and spectroscopic properties of 5-Phenyl-o-anisidine are well-documented, enabling its unambiguous identification and quality assessment.

Core Physicochemical Properties

The key identifying and physical properties of 5-Phenyl-o-anisidine are summarized in the table below. The compound typically appears as a brown coarse powder.[3][4]

| Property | Value | Reference |

| CAS Number | 39811-17-1 | [1][5] |

| Molecular Formula | C₁₃H₁₃NO | [2][5] |

| Molecular Weight | 199.25 g/mol | [2][5] |

| IUPAC Name | 2-methoxy-5-phenylaniline | [2] |

| Synonyms | 4-Methoxy-[1,1'-biphenyl]-3-amine, 3-Amino-4-methoxybiphenyl | [1][6] |

| Melting Point | 82-83 °C | [3][5] |

| Boiling Point | 336.78 °C (rough estimate) | [3][7] |

| Density | 1.0671 g/cm³ (rough estimate) | [3][7] |

| SMILES | COc1ccc(cc1N)-c2ccccc2 | [5][8] |

| InChIKey | DTYBRSLINXBXMP-UHFFFAOYSA-N | [1][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 5-Phenyl-o-anisidine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The integration and splitting patterns of the aromatic signals are key to confirming the substitution pattern. PubChem contains reference spectra for this compound.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key characteristic absorptions include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches for the aromatic rings (~3000-3100 cm⁻¹), and strong C-O stretching for the methoxy group's aryl-alkyl ether linkage (~1250 cm⁻¹).[9] The NIST Chemistry WebBook provides a reference gas-phase IR spectrum.[1][10]

-

Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of 199.25.[9] The fragmentation pattern can provide further structural confirmation. The NIST WebBook also hosts the mass spectrum for this compound.[10]

Synthesis and Purification

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. For 5-Phenyl-o-anisidine, the most logical and efficient approach involves a palladium-catalyzed cross-coupling reaction, which offers high yields and excellent functional group tolerance.

Retrosynthetic Analysis and Strategy

A retrosynthetic disconnection of the C-C bond between the two aromatic rings points to a Suzuki-Miyaura coupling reaction. This strategy is highly reliable for forming aryl-aryl bonds.[11] The required starting materials are a halogenated anisidine derivative and phenylboronic acid, both of which are readily available. The key starting material is 5-bromo-2-methoxyaniline .

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of 5-Phenyl-o-anisidine. The choice of a palladium catalyst with a specialized phosphine ligand, such as Pd(dppf)Cl₂, is crucial for achieving high efficiency in cross-coupling reactions involving electron-rich anilines.[12][13]

Reagents and Equipment:

-

5-bromo-2-methoxyaniline

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME) and Water (degassed)

-

Ethyl acetate, brine, anhydrous sodium sulfate

-

Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

-

Rotary evaporator, column chromatography setup (silica gel)

Step-by-Step Procedure:

-

Reaction Setup : To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-methoxyaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Catalyst Addition : Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).

-

Solvent Addition : Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio. The reaction should be set up to be approximately 0.2 M in the limiting reagent.

-

Reaction Execution : Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

-

Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the resulting residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 5-Phenyl-o-anisidine as a solid.

Synthesis and Purification Workflow

Caption: Suzuki-Miyaura synthesis and purification workflow.

Analytical Methodologies

Robust analytical methods are required to ensure the purity and quality of synthesized 5-Phenyl-o-anisidine, which is critical for its use in sensitive applications like drug synthesis.

Quantitative Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for assessing the purity of aromatic compounds like 5-Phenyl-o-anisidine. The method's trustworthiness relies on proper validation, including checks for linearity, precision, and accuracy. The NIOSH method for related anisidine isomers provides a strong foundational methodology.[13][14]

Detailed Experimental Protocol: HPLC Method

Equipment and Reagents:

-

HPLC system with UV-Vis detector, autosampler, and column oven

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA, optional modifier)

-

5-Phenyl-o-anisidine reference standard

Step-by-Step Procedure:

-

Sample Preparation : Accurately weigh and dissolve the 5-Phenyl-o-anisidine sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

-

Mobile Phase Preparation :

-

Mobile Phase A: Water (with 0.1% TFA, if needed for peak shaping)

-

Mobile Phase B: Acetonitrile (with 0.1% TFA, if needed)

-

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30 °C

-

Injection Volume : 10 µL

-

UV Detection : 254 nm

-

Gradient : Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

-

Data Analysis : Identify the main peak by comparing its retention time to that of a pure reference standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Analytical Workflow Diagram

Caption: Workflow for purity analysis by RP-HPLC.

Applications in Drug Development and Materials Science

The biphenyl aniline structure of 5-Phenyl-o-anisidine makes it a valuable precursor for synthesizing biologically active molecules and advanced materials.

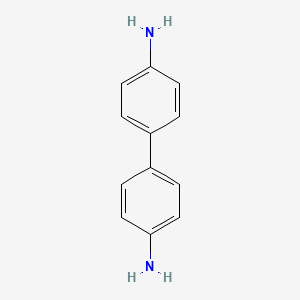

Core Scaffold for Dihydrofolate Reductase (DHFR) Inhibitors

A primary application of 5-Phenyl-o-anisidine in drug development is its use as a starting material for the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines.[5][15] These heterocyclic compounds are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme involved in the synthesis of DNA precursors. By inhibiting DHFR, these compounds disrupt cell proliferation, making them effective anticancer and antimicrobial agents. The 5-phenyl group of the anisidine starting material often serves as a key pharmacophoric element that interacts with the active site of the enzyme.

Synthetic Pathway to DHFR Inhibitors

Caption: Synthetic utility in creating DHFR inhibitors.

Monomer for Novel Polyanilines

In materials science, 5-Phenyl-o-anisidine is considered a promising monomer for the synthesis of novel polyanilines.[3][8] The introduction of the phenyl and methoxy substituents onto the aniline backbone can modulate the electronic properties, solubility, and processability of the resulting conductive polymers, opening avenues for their use in sensors, electrochromic devices, and corrosion protection.

Safety, Handling, and Storage

Proper handling of 5-Phenyl-o-anisidine is essential to ensure laboratory safety.

-

Hazard Identification : The compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][15]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[15][16] For handling the powder, a dust mask (e.g., N95) is recommended.[5]

-

Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[7]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Phenyl-o-anisidine (CAS 39811-17-1) is a chemical intermediate of significant value. Its well-defined physicochemical properties, coupled with robust synthetic routes like the Suzuki-Miyaura coupling, make it an accessible and reliable building block. For drug development professionals, its most notable application lies in its role as a precursor to potent DHFR inhibitors, highlighting its importance in medicinal chemistry. As research in materials science and pharmacology continues to advance, the utility of this versatile biphenyl aniline scaffold is poised to expand further.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 5-Phenyl-o-anisidine. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 5-Phenyl-o-anisidine. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 5-Phenyl-o-anisidine. In PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 5-PHENYL-O-ANISIDINE. Retrieved January 12, 2026, from [Link]

-

Centers for Disease Control and Prevention (CDC). (2016). NMAM METHOD 2514 - Anisidine. Retrieved January 12, 2026, from [Link]

- ChM, P. T., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163.

-

National Institute of Standards and Technology (NIST). (n.d.). Notes for 5-Phenyl-o-anisidine. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). p-Anisidine. In PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

Centers for Disease Control and Prevention (CDC). (1994). Anisidine: Method 2514, Issue 2. Retrieved January 12, 2026, from [Link]

- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4391.

-

Sdfine. (n.d.). o-anisidine Safety Data Sheet. Retrieved January 12, 2026, from [Link]

-

ALS. (n.d.). Anisidine by HPLC-UV - Method 2514. Retrieved January 12, 2026, from [Link]

-

Sdfine. (n.d.). p-anisidine Safety Data Sheet. Retrieved January 12, 2026, from [Link]

-

International Agency for Research on Cancer. (1999). ortho-Anisidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 73. Retrieved January 12, 2026, from [Link]

-

ChemBK. (n.d.). o-Anisidine. Retrieved January 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring o-Anisidine: Properties, Applications, and Industry Insights. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (2017). Spectral Information in PubChem. Retrieved January 12, 2026, from [Link]

- Anderson, A. C. (2011). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Clinical Pharmacology & Therapeutics, 90(4), 626-630.

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. reddit.com [reddit.com]

- 5. rsc.org [rsc.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US4046810A - Process for the preparation of diphenylamine and derivatives thereof - Google Patents [patents.google.com]

- 10. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103012170A - Preparation method of 4-methoxyphenethylamine - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Structural Analysis of the 2-Methoxy-5-Substituted Aniline Scaffold

Preamble: The Strategic Importance of the 2-Methoxy-5-Substituted Aniline Core in Modern Drug Discovery

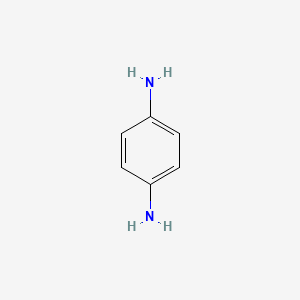

The 2-methoxy-5-substituted aniline scaffold is a recurring and highly valued structural motif in medicinal chemistry and materials science. Its unique electronic and steric properties, governed by the interplay between the electron-donating methoxy and amino groups and a variable substituent at the 5-position, make it a versatile building block for a range of functional molecules. For instance, derivatives of this scaffold are investigated as potent agonists for serotonin receptors, such as the 5-HT2A receptor, which are critical targets in the treatment of psychiatric disorders[1][2]. The aniline moiety itself is a precursor for numerous pharmaceuticals, including kinase inhibitors used in oncology[3].

Given the scaffold's significance, a robust and logical framework for its synthesis and structural elucidation is paramount for researchers in drug development. This guide provides an in-depth, methodology-focused approach to the structural analysis of this chemical class. While we will use the well-documented 2-Methoxy-5-methylaniline (also known as p-Cresidine) as a primary case study, the principles and protocols detailed herein are directly applicable to other analogues, including the titular 2-Methoxy-5-phenylaniline . We will explore the causal reasoning behind experimental choices, from synthesis to spectroscopic analysis, to equip the researcher with a self-validating system for structural confirmation.

Part 1: Synthesis and Purification—Establishing a Foundational Protocol

The synthesis of 2-methoxy-5-substituted anilines typically follows a multi-step pathway that leverages common and well-understood aromatic chemistry. The choice of starting material is dictated by the desired substituent at the 5-position. For our case study, 2-Methoxy-5-methylaniline, a common route begins with p-chlorotoluene[4].

Generalized Synthetic Workflow

The logical flow for synthesizing these compounds involves installing the required functional groups in a strategic order, often concluding with the reduction of a nitro group to the target aniline.

Caption: Generalized synthetic pathway for 2-methoxy-5-substituted anilines.

Protocol 1: Synthesis of 2-Methoxy-5-methylaniline via Reduction

This protocol outlines the final, critical step in the synthesis: the reduction of the nitro-intermediate to the amine. Catalytic hydrogenation is frequently the method of choice due to its high efficiency and clean reaction profile, avoiding the use of stoichiometric metal reductants which can complicate purification.

Rationale for Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups. It offers a large surface area for the reaction to occur.[3]

-

Hydrogen Source: Pressurized hydrogen gas (H₂) is the reducing agent. The reaction is typically run under a hydrogen atmosphere to ensure sufficient reagent is available to drive the reaction to completion.

-

Solvent: A polar protic solvent like ethanol or methanol is chosen for its ability to dissolve the starting material and stabilize intermediates. It is also relatively inert under hydrogenation conditions.

Step-by-Step Procedure:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add the nitro-intermediate, 4-methyl-2-methoxy-1-nitrobenzene (1.0 eq).

-

Solvent Addition: Add a suitable volume of ethanol to dissolve the starting material (e.g., 10 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (10% Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) with H₂.

-

Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

-

Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-Methoxy-5-methylaniline.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: The Core of Structural Analysis—A Multi-Technique Approach

Confirming the structure of the synthesized molecule requires a convergence of evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The logical workflow ensures that each piece of data corroborates the others, leading to an unambiguous assignment.

Caption: A self-validating workflow for comprehensive structural analysis.

Mass Spectrometry (MS): The First Checkpoint

MS provides the molecular weight (MW) of the compound, which is a fundamental validation point. High-resolution mass spectrometry (HRMS) can further provide the elemental formula, drastically narrowing down possible structures.

-

Expected Data for 2-Methoxy-5-phenylaniline (C₁₃H₁₃NO):

-

Calculated MW: 199.25 g/mol

-

Expected [M+H]⁺: 200.1070 (for HRMS)

-

-

Reference Data for 2-Methoxy-5-methylaniline (C₈H₁₁NO):

-

MW: 137.18 g/mol [5]

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides direct evidence for the presence of the aniline (-NH₂) and methoxy (-OCH₃) groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Aniline N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Confirms the primary amine. The two-band pattern is characteristic. |

| Aromatic C-H | Stretch | 3000 - 3100 | Indicates the presence of the aromatic rings. |

| Aliphatic C-H | Stretch (in -OCH₃) | 2850 - 3000 | Confirms the methyl protons of the methoxy group. |

| Aromatic C=C | Stretch | 1450 - 1600 | Characteristic absorptions for the benzene ring skeleton. |

| Aryl Ether C-O | Stretch | 1200 - 1275 (strong) | A strong band in this region is indicative of the Ar-O-CH₃ linkage. |

This table provides generalized data. Specific peak positions can be influenced by the substituent at the 5-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

¹H NMR Analysis: The proton NMR spectrum reveals the number of unique protons, their chemical environment (chemical shift), their neighboring protons (splitting/multiplicity), and their relative abundance (integration).

-

Predicted ¹H NMR Data for 2-Methoxy-5-phenylaniline:

-

Aromatic Protons (H-3, H-4, H-6): Expected around 6.7-7.5 ppm. The protons on the aniline ring will form a complex splitting pattern (likely an AMX or ABC system). The protons on the phenyl substituent will show patterns consistent with a monosubstituted ring.

-

-NH₂ Protons: A broad singlet, typically between 3.5-4.5 ppm. The chemical shift is variable and depends on solvent and concentration.

-

-OCH₃ Protons: A sharp singlet, expected around 3.8-3.9 ppm, integrating to 3 protons. This is a highly characteristic signal.

-

-

Reference ¹H NMR Data for 2-Methoxy-5-methylaniline:

-

Aromatic Protons: Signals appear in the aromatic region (approx. 6.5-6.8 ppm).

-

-NH₂ Protons: Broad singlet (approx. 3.6 ppm).

-

-OCH₃ Protons: Sharp singlet (approx. 3.8 ppm).[6]

-

-CH₃ Protons: Sharp singlet (approx. 2.2 ppm).

-

¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environment.

-

Predicted ¹³C NMR Data for 2-Methoxy-5-phenylaniline:

-

Aromatic Carbons: 10 distinct signals are expected in the 110-160 ppm region (4 for the disubstituted aniline ring, 6 for the phenyl ring, though some may overlap). The carbon attached to the oxygen (C-2) will be significantly downfield (around 145-150 ppm), as will the carbon attached to the nitrogen (C-1).

-

-OCH₃ Carbon: A signal around 55-56 ppm.[7]

-

Chromatographic Methods (HPLC & GC-MS): Purity and Final Confirmation

Chromatographic techniques are essential for assessing the purity of the final compound and are often coupled with mass spectrometry for definitive identification.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale for Method Choice:

-

Technique: Reversed-phase HPLC is ideal for moderately polar aromatic compounds like anilines.

-

Column: A C18 column provides excellent hydrophobic retention for separating the analyte from more polar or non-polar impurities.[8]

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water allows for tunable elution strength. A gradient elution is often used to resolve impurities with different polarities.

-

Detector: A UV detector is highly effective, as the aromatic rings provide strong chromophores.

Step-by-Step Procedure:

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

-

Sample Preparation: Prepare a dilute solution of the synthesized compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL in acetonitrile).

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (e.g., starting with 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Set to a λmax of the compound (e.g., 220-240 nm).

-

-

Analysis: Inject the sample and run the method. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful alternative, offering high separation efficiency and the structural information of mass spectrometry.[9][10] However, due to the polarity of the aniline group, derivatization (e.g., acylation or silylation) may be necessary to improve volatility and peak shape.[11][12]

Part 3: Safety and Handling—A Mandate for Responsible Research

Substituted anilines as a class must be handled with care. Many are toxic, can be absorbed through the skin, and are suspected carcinogens or mutagens.[13][14][15]

-

Hazard Profile:

-

Mandatory Precautions:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[13][14]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[14] Store locked up.[15]

-

Conclusion

The structural analysis of novel compounds like 2-Methoxy-5-phenylaniline is not a linear process but a cycle of synthesis, purification, and multi-faceted characterization. By employing a logical workflow that integrates MS, IR, and comprehensive NMR spectroscopy, and is validated by high-purity chromatographic methods, researchers can achieve unambiguous structural confirmation. The principles outlined in this guide, using well-documented analogues as a reference, provide a robust framework for drug development professionals to confidently characterize new chemical entities built upon the valuable 2-methoxy-5-substituted aniline scaffold.

References

-

MDPI. (n.d.). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Methoxy-5-acetylaniline. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Methoxy-5-Methylaniline. Retrieved from [Link]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 2-Methoxy-5-methylaniline, 99% | 103284-100G. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PMC - NIH. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

-

ACS Publications. (n.d.). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. Retrieved from [Link]

-

ESSLAB. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

-

MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

-

NIH. (n.d.). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

Sources

- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR [m.chemicalbook.com]

- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ajrconline.org [ajrconline.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Methoxy-5-methylaniline | 120-71-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 5-Phenyl-o-anisidine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Phenyl-o-anisidine (CAS No. 39811-17-1), a biphenyl amine derivative with applications in materials science and pharmaceutical development.[1] This document is intended for researchers, chemists, and drug development professionals, offering curated data, validated experimental protocols for property determination, and expert insights into the practical aspects of handling and characterizing this compound. All data is supported by authoritative references to ensure scientific integrity.

Introduction

5-Phenyl-o-anisidine, also known as 2-Methoxy-5-phenylaniline, is an aromatic amine featuring a biphenyl scaffold functionalized with methoxy and amino groups.[2] This unique structure makes it a valuable building block in organic synthesis. It has been utilized as a monomer in the development of novel polyanilines and in the synthesis of substituted pyrido[2,3-d]pyrimidines, which are investigated as potential dihydrofolate reductase inhibitors. An accurate understanding of its physical properties is paramount for its effective use in these applications, ensuring reproducibility in experimental design, informing purification strategies, and guiding formulation development. This guide synthesizes available data from chemical suppliers, public databases, and scientific literature to provide a single, authoritative resource.

Chemical Identity and Core Properties

The fundamental identifiers and physical properties of 5-Phenyl-o-anisidine are summarized below. These values represent the foundation for any laboratory work involving this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methoxy-5-phenylaniline | [2] |

| Synonyms | 5-Phenyl-o-anisidine, 3-Amino-4-methoxybiphenyl | [2] |

| CAS Number | 39811-17-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₃NO | [1][2][3][4] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Appearance | Brown or coarse brown powder | [1] |

| Melting Point | 82-83 °C (lit.) | [1] |

| Boiling Point | 336.78 °C (rough estimate) | [1] |

| Purity | ≥98% (typical commercial grade) |

Spectroscopic and Physicochemical Data

Spectroscopic analysis is critical for confirming the identity and purity of a chemical substance. Below is a summary of available spectral data and key physicochemical identifiers.

| Identifier/Spectrum | Data | Source(s) |

| SMILES | COc1ccc(cc1N)-c2ccccc2 | |

| InChI | 1S/C13H13NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | [2] |

| InChIKey | DTYBRSLINXBXMP-UHFFFAOYSA-N | [2][3][4] |

| Mass Spectrometry | Electron ionization mass spectra are available. | [2][3][4] |

| Infrared (IR) Spectrum | Gas-phase and KBr wafer IR spectra are available for reference. | [2][3] |

| ¹H NMR | Reference spectra are available. | [2] |

| UV-Vis Spectrum | Reference spectra are available. | [2] |

Note: While databases indicate the existence of spectral data, detailed peak assignments and interpretations require direct analysis of the raw data from the cited sources.

Experimental Workflows and Protocols

To ensure the accurate characterization of 5-Phenyl-o-anisidine in a research setting, the following standardized protocols should be employed. These methods are designed to be self-validating and reflect best practices in chemical analysis.

Overall Characterization Workflow

A logical workflow is essential for the systematic and efficient characterization of a new or existing batch of 5-Phenyl-o-anisidine. This process ensures that the material's identity, purity, and key physical properties are confirmed before its use in further applications.

Caption: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. A sharp melting range close to the literature value (82-83 °C) suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities.[1]

-

Sample Preparation: Place a small, finely ground amount of 5-Phenyl-o-anisidine into a capillary tube, packing it to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Using a new sample, heat at a slower ramp rate (1-2 °C/min) starting from approximately 10 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two points is the melting range.

-

Validation: A pure sample should exhibit a sharp melting range of ≤ 1 °C.

Protocol: Qualitative Solubility Assessment

Causality: Understanding solubility is crucial for selecting appropriate solvents for reactions, recrystallization, and analytical techniques (e.g., NMR, HPLC). Aromatic amines like this are typically soluble in organic solvents and acidic aqueous solutions.

-

Solvent Selection: Prepare vials containing 1 mL of various solvents, such as water, methanol, ethanol, acetone, dichloromethane, and 1 M hydrochloric acid.

-

Sample Addition: To each vial, add approximately 10 mg of 5-Phenyl-o-anisidine.

-

Observation:

-

Agitate each vial vigorously for 30 seconds.

-

Observe and record whether the compound is fully soluble, partially soluble, or insoluble at room temperature.

-

For sparingly soluble samples, gently warm the vial to observe any change in solubility.

-

-

Interpretation: Based on literature for related anisidines, solubility is expected to be low in water but good in alcohols and other organic solvents.[6][7] Protonation of the amine group in 1 M HCl should significantly increase aqueous solubility.

Safety, Handling, and Storage

As a member of the aromatic amine class, 5-Phenyl-o-anisidine requires careful handling.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses (eyeshields), and a dust mask (type N95).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.

Conclusion

5-Phenyl-o-anisidine is a well-defined crystalline solid with a sharp melting point and a growing portfolio of applications in chemical synthesis. The data and protocols presented in this guide provide a robust framework for its characterization, ensuring that researchers and developers can confidently assess material quality and apply it effectively in their work. Adherence to the outlined experimental procedures and safety guidelines is essential for achieving reliable, reproducible results.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123489, 5-Phenyl-o-anisidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Phenyl-o-anisidine IR Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Phenyl-o-anisidine Mass Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]

-

LookChem. (n.d.). p-ANISIDINE. Retrieved from [Link]

-

ChemEurope. (n.d.). Anisidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-phenyl-o-anisidine (C13H13NO). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Phenyl-o-anisidine. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Comparison. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of PANI, poly(o-anisidine), and.... Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 38089-02-0 | 3'-Methoxybiphenyl-2-amine. Retrieved from [Link]

-

ChemBK. (n.d.). o-Anisidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 257971, 3-Methoxybiphenyl. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759565, (2'-Methoxybiphenyl-3-yl)amine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Retrieved from [Link]

-

Protexall Products, Inc. (n.d.). SunPac Mildewcide. Retrieved from [Link]

Sources

- 1. 5-PHENYL-O-ANISIDINE CAS#: 39811-17-1 [chemicalbook.com]

- 2. 5-Phenyl-o-anisidine | C13H13NO | CID 123489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Phenyl-o-anisidine [webbook.nist.gov]

- 4. 5-Phenyl-o-anisidine [webbook.nist.gov]

- 5. 5-Phenyl-o-anisidine [webbook.nist.gov]

- 6. Anisidine [drugfuture.com]

- 7. chembk.com [chembk.com]

The Solubility of 5-Phenyl-o-anisidine in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Phenyl-o-anisidine (also known as 2-methoxy-5-phenylaniline), a key intermediate in the synthesis of various organic molecules. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthetic chemistry, process development, and formulation science. This document synthesizes theoretical principles of solubility with practical, field-proven experimental methodologies for its precise determination. We will explore the molecular factors governing the solubility of 5-Phenyl-o-anisidine and provide detailed, replicable protocols for researchers to ascertain its solubility in their specific solvent systems.

Introduction: The Significance of 5-Phenyl-o-anisidine and Its Solubility

5-Phenyl-o-anisidine, with the chemical formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , is a bifunctional aromatic amine.[1] Its structure, featuring a biphenyl scaffold, a methoxy group, and an amino group, makes it a versatile building block in medicinal chemistry and materials science. The solubility of this compound is a critical physical property that dictates its handling, reaction kinetics, purification, and ultimately, its utility in various applications. For drug development professionals, solubility directly impacts the feasibility of formulation and the bioavailability of active pharmaceutical ingredients (APIs) derived from this intermediate.

This guide is structured to provide a deep understanding of the solubility of 5-Phenyl-o-anisidine, moving from theoretical considerations to practical, hands-on experimental guidance.

Theoretical Framework: Predicting the Solubility of 5-Phenyl-o-anisidine

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key to understanding the solubility of 5-Phenyl-o-anisidine lies in analyzing its molecular structure and the resulting intermolecular interactions.

Molecular Structure and Intermolecular Forces

5-Phenyl-o-anisidine is a moderately polar molecule. Its key structural features and their influence on solubility are:

-

Biphenyl Core: The two phenyl rings constitute a large, nonpolar, and hydrophobic region. This part of the molecule will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Amino Group (-NH₂): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor. This functional group significantly contributes to the molecule's ability to interact with polar and protic solvents.

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

The interplay of these features suggests that 5-Phenyl-o-anisidine will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents.

Qualitative Solubility Predictions

Based on the "like dissolves like" principle and data from structurally similar compounds, we can make the following qualitative predictions about the solubility of 5-Phenyl-o-anisidine:

-

High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Examples include acetone , ethyl acetate , and dichloromethane .

-

Moderate Solubility: Expected in polar protic solvents like lower alcohols (methanol , ethanol ). While the amino group can hydrogen bond with the solvent, the large hydrophobic biphenyl core may limit extensive solvation. Indeed, it has been noted to be slightly soluble in methanol.[2][3]

-

Low to Negligible Solubility: Expected in highly nonpolar solvents such as hexane and other aliphatic hydrocarbons. The energy required to break the crystal lattice of the solid may not be sufficiently compensated by the weak van der Waals interactions with these solvents. Similarly, due to its significant nonpolar character, it is expected to be poorly soluble in water.

These predictions provide a valuable starting point for solvent selection in experimental settings.

Quantitative Solubility Data (Inferred)

The following table provides an estimated solubility profile for 5-Phenyl-o-anisidine. It is crucial to note that these are predictive values and should be confirmed experimentally.

| Organic Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Slightly to Moderately Soluble | Hydrogen bonding potential with the amino group is offset by the large hydrophobic biphenyl moiety.[2][3] |

| Ethanol | Polar Protic | Slightly to Moderately Soluble | Similar to methanol, with a slight decrease in polarity. |

| Acetone | Polar Aprotic | Soluble | Good dipole-dipole interactions and hydrogen bond accepting capability. |

| Dichloromethane | Polar Aprotic | Soluble | Effective at solvating moderately polar organic compounds. |

| Ethyl Acetate | Polar Aprotic | Soluble | A good balance of polarity to interact with both the polar and nonpolar regions of the molecule. |

| Toluene | Nonpolar Aromatic | Sparingly Soluble | The aromatic nature of toluene can interact favorably with the biphenyl core. |

| Hexane | Nonpolar Aliphatic | Insoluble to Sparingly Soluble | Lacks the polarity to effectively solvate the polar functional groups of 5-Phenyl-o-anisidine. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise and reliable solubility data, experimental determination is essential. The following section provides detailed protocols for the widely accepted isothermal "shake-flask" method coupled with gravimetric analysis.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method is considered the gold standard for determining equilibrium solubility.[7] It involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Objective: To determine the equilibrium solubility of 5-Phenyl-o-anisidine in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

5-Phenyl-o-anisidine (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Screw-capped vials or flasks

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Protocol:

-

Preparation:

-

Add an excess amount of 5-Phenyl-o-anisidine to a screw-capped vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but longer times (48-72 hours) may be necessary to ensure equilibrium is reached.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Transfer a precisely known volume of the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent in a well-ventilated fume hood. The evaporation can be accelerated by gentle heating in an oven or by using a stream of inert gas.

-

Once the solvent is completely removed, dry the remaining solid residue to a constant weight in an oven at a temperature below the melting point of 5-Phenyl-o-anisidine (82-83 °C).[2][3]

-

Allow the dish and residue to cool to room temperature in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 5-Phenyl-o-anisidine by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the residue by the volume of the saturated solution that was evaporated.

-

Self-Validating Systems and Best Practices

To ensure the trustworthiness of the obtained solubility data, the following practices are recommended:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility is consistent across the later time points, it indicates that equilibrium has been achieved.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Solvent Purity: Use high-purity solvents to avoid any potential co-solvency or anti-solvency effects.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

Alternative Analytical Technique: UV-Vis Spectroscopy

For aromatic compounds like 5-Phenyl-o-anisidine, UV-Vis spectroscopy can be an alternative to gravimetric analysis for determining the concentration of the saturated solution.[8][9][10]

Principle: Aromatic amines exhibit strong absorbance in the UV-Vis region.[11] By creating a calibration curve of absorbance versus known concentrations of 5-Phenyl-o-anisidine in the chosen solvent, the concentration of the unknown saturated solution can be determined by measuring its absorbance and interpolating from the calibration curve.

Workflow:

-

Prepare a series of standard solutions of 5-Phenyl-o-anisidine of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

After preparing the saturated solution as described in the isothermal shake-flask method, dilute an aliquot of the clear supernatant to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method with gravimetric analysis.

Caption: Experimental workflow for determining the solubility of 5-Phenyl-o-anisidine.

Conclusion and Future Perspectives

This technical guide has provided a thorough examination of the solubility of 5-Phenyl-o-anisidine in organic solvents, from theoretical underpinnings to practical experimental protocols. While precise quantitative data remains to be extensively published, the principles and methodologies outlined herein empower researchers to confidently determine the solubility of this important compound in their specific solvent systems. The ability to accurately predict and measure solubility is a cornerstone of efficient process development and rational formulation design. Future work in this area should focus on the systematic experimental determination of the solubility of 5-Phenyl-o-anisidine in a broad range of pharmaceutically relevant solvents at various temperatures to create a comprehensive and publicly accessible solubility database.

References

-

Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Mustaqbal University College. Retrieved January 12, 2026, from [Link]

-

2-Methoxy-5-nitroaniline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 1-8.

-

2-Methoxy-5-methylaniline. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

- Al-Sabha, W. (1998).

-

Gravimetric. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020, August 31). YouTube. Retrieved January 12, 2026, from [Link]

-

Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. (2018, July 2). World Health Organization. Retrieved January 12, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Sydney. Retrieved January 12, 2026, from [Link]

-

Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by Using p-N, N-Dimethylphenylenediamine. (n.d.). Rasayan Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Visible Spectrophotometric Method for the Determination of Some Typical Aromatic Primary Amines by Using p-N, N-Dimethylphenylenediamine. (n.d.). Rasayan Journal of Chemistry. Retrieved January 12, 2026, from [Link]

- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Li, H., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation.

-

5-Phenyl-o-anisidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Spectroscopy of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

5-PHENYL-O-ANISIDINE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 12, 2026, from [Link]

Sources

- 1. 5-Phenyl-o-anisidine | C13H13NO | CID 123489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-PHENYL-O-ANISIDINE CAS#: 39811-17-1 [chemicalbook.com]

- 3. 5-PHENYL-O-ANISIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Melting Point of 5-Phenyl-o-anisidine

For Researchers, Scientists, and Drug Development Professionals

Foreword